Bunaprolast
Overview
Description
Bunaprolast is a potent inhibitor of leukotriene B4 production in human whole blood. It is known for its significant antioxidant properties and its ability to inhibit lipoxygenase and thromboxane B2 release . This compound has been extensively studied for its pharmacological effects, particularly in the context of inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bunaprolast is synthesized through a series of chemical reactions involving the deacetylation of its precursor compounds. The preparation method for in vivo formula involves dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and distilled water .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process is optimized for high yield and purity, ensuring that the final product meets the required pharmacological standards.
Chemical Reactions Analysis
Types of Reactions: Bunaprolast undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits oxidative degradation activity.
Reduction: The compound can be reduced to its initial metabolite through deacetylation.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Deacetylation is typically achieved using specific enzymes or chemical catalysts.
Substitution: Various nucleophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidative degradation products.
Reduction: Initial metabolite with similar pharmacological potency.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Bunaprolast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying leukotriene B4 inhibition and lipoxygenase activity.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving leukotriene B4.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
Bunaprolast exerts its effects by inhibiting the production of leukotriene B4 in human whole blood. It undergoes deacetylation to produce an initial metabolite with similar pharmacological efficacy . The compound also inhibits lipoxygenase and thromboxane B2 release, contributing to its anti-inflammatory properties. The molecular targets and pathways involved include the inhibition of endothelial activation of NF-kB and gene expression of E-selectin and vascular cell adhesion molecule-1 .
Comparison with Similar Compounds
Leukotriene B4 Inhibitors: Compounds such as AA-861 and vitamin K exhibit similar inhibitory effects on leukotriene B4 production.
Lipoxygenase Inhibitors: Compounds like resveratrol and (-)-bornyl ferulate also inhibit lipoxygenase activity.
Uniqueness of Bunaprolast: this compound stands out due to its potent inhibition of leukotriene B4 production and its significant antioxidant properties. Its ability to undergo deacetylation to an initial metabolite with similar pharmacological potency further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2-butyl-4-methoxynaphthalen-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKGMVDIONCFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869327 | |
Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99107-52-5 | |
Record name | Bunaprolast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUNAPROLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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